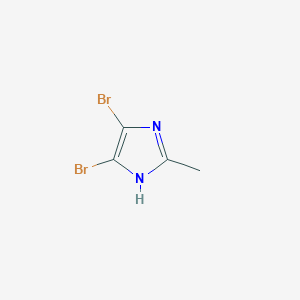

4,5-Dibromo-2-methylimidazole

CAS No.: 4002-81-7

Cat. No.: VC3723482

Molecular Formula: C4H4Br2N2

Molecular Weight: 239.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4002-81-7 |

|---|---|

| Molecular Formula | C4H4Br2N2 |

| Molecular Weight | 239.9 g/mol |

| IUPAC Name | 4,5-dibromo-2-methyl-1H-imidazole |

| Standard InChI | InChI=1S/C4H4Br2N2/c1-2-7-3(5)4(6)8-2/h1H3,(H,7,8) |

| Standard InChI Key | DBFMQNPRKMLHLK-UHFFFAOYSA-N |

| SMILES | CC1=NC(=C(N1)Br)Br |

| Canonical SMILES | CC1=NC(=C(N1)Br)Br |

Introduction

Structural Information

Chemical Identity and Nomenclature

4,5-Dibromo-2-methylimidazole is a substituted imidazole compound formally known as 4,5-dibromo-2-methyl-1H-imidazole. The chemical entity is identified by the CAS Registry Number 4002-81-7, providing a unique identifier for this specific molecular structure in chemical databases worldwide . The compound belongs to the broader class of halogenated heterocycles, specifically dibrominated imidazoles, which are characterized by their distinctive five-membered ring containing nitrogen atoms. The systematic naming follows IUPAC conventions, where the numbers indicate the positions of substitution on the imidazole ring, with the bromine atoms occupying positions 4 and 5, while the methyl group is attached at position 2. This nomenclature is essential for precise identification in scientific literature and chemical inventories.

Molecular Structure and Representation

The molecular formula of 4,5-dibromo-2-methylimidazole is C4H4Br2N2, indicating a composition of four carbon atoms, four hydrogen atoms, two bromine atoms, and two nitrogen atoms . This small molecule has a molecular weight of approximately 237.9 g/mol, with the two heavy bromine atoms contributing significantly to its mass. The structure can be represented in various notations used in chemical informatics, including SMILES (CC1=NC(=C(N1)Br)Br) and InChI (InChI=1S/C4H4Br2N2/c1-2-7-3(5)4(6)8-2/h1H3,(H,7,8)) . These digital representations enable computational analysis and database searching of the compound's properties and reactions. The InChIKey identifier DBFMQNPRKMLHLK-UHFFFAOYSA-N provides a fixed-length condensed digital representation that is particularly useful for web searches and database indexing of this specific chemical structure.

Structural Features and Bonding

The core structure of 4,5-dibromo-2-methylimidazole consists of a planar five-membered imidazole ring with two nitrogen atoms at positions 1 and 3. This heterocyclic aromatic system exhibits sp² hybridization, contributing to its planar geometry and delocalized π-electron system. The bromine atoms attached at positions 4 and 5 extend from the plane of the ring and contribute to the compound's electronic properties through resonance and inductive effects . The methyl group at position 2 is a small alkyl substituent that affects the electron distribution within the imidazole ring. The N-H bond at position 1 can participate in hydrogen bonding, which influences the compound's intermolecular interactions and physical properties. The presence of two bromine atoms creates potential sites for nucleophilic substitution reactions, making this molecule valuable as a synthetic intermediate in organic chemistry.

Physical and Chemical Properties

Physical Characteristics

4,5-Dibromo-2-methylimidazole exists as a crystalline solid at room temperature, exhibiting distinct physical characteristics that influence its handling and application . The compound has a high melting point ranging from 228-234°C, indicating strong intermolecular forces within its crystal lattice structure . This thermal stability makes it suitable for various high-temperature applications in chemical synthesis. Its boiling point is approximately 396.6°C at 760 mmHg pressure, though at such high temperatures, decomposition may occur before the boiling point is reached . The compound has a density of 2.188 g/cm³, making it significantly denser than water, which correlates with the presence of the heavy bromine atoms in its structure . The flash point of the compound is recorded at 193.7°C, suggesting that it has low flammability under normal conditions of use and storage . These physical parameters are crucial considerations when designing synthetic routes that incorporate this compound or when developing formulations for specific applications.

Chemical Reactivity

The chemical reactivity of 4,5-dibromo-2-methylimidazole is predominantly influenced by the presence of the two bromine atoms and the imidazole ring system. The bromine atoms at positions 4 and 5 are susceptible to nucleophilic substitution reactions, making this compound valuable as a building block in organic synthesis . The imidazole ring contains an acidic N-H group that can be deprotonated under basic conditions, generating a nucleophilic nitrogen that can participate in various reactions. The compound's stability is generally good under standard laboratory conditions, though it may undergo decomposition when exposed to strong oxidizing agents or reducing conditions that target the carbon-bromine bonds . The vapor pressure of the compound is extremely low (3.86E-06 mmHg at 25°C), indicating minimal volatilization at room temperature and contributing to its shelf stability . The reactivity profile of 4,5-dibromo-2-methylimidazole makes it particularly useful in the synthesis of more complex heterocyclic systems through selective functionalization of its reactive sites.

Spectroscopic Properties

The spectroscopic characterization of 4,5-dibromo-2-methylimidazole provides valuable information for its identification and structural confirmation. In mass spectrometry, the compound exhibits characteristic isotope patterns due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), with the [M+H]+ peak appearing at m/z 238.88139 . This distinctive isotope pattern serves as a fingerprint for dibrominated compounds. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the specific chemical environments of hydrogen and carbon atoms within the molecule, with the methyl group protons typically appearing as a singlet in the ¹H-NMR spectrum. The predicted collision cross-section data provides insights into the molecule's three-dimensional structure and how it interacts with other molecules in various ionization states . Different adducts of the compound exhibit varying collision cross-section values, ranging from 140.3 Ų for [M+Na]+ to 147.6 Ų for [M+K]+, reflecting differences in their gas-phase conformations and interactions . These spectroscopic properties are essential for quality control and structural verification in both research and industrial settings.

Applications in Chemical Research

Synthetic Applications

The structural features of 4,5-dibromo-2-methylimidazole make it a valuable building block in organic synthesis for creating complex heterocyclic compounds. The two bromine atoms at positions 4 and 5 provide reactive sites for various transformations, including cross-coupling reactions like Suzuki, Stille, and Buchwald-Hartwig protocols that can introduce carbon, nitrogen, and other heteroatom substituents at these positions. The imidazole core contributes nitrogen atoms that can coordinate with metal ions, making derivatives of this compound potentially useful in coordination chemistry and catalytic applications. The compound's use in industrial and scientific research is primarily focused on creating more complex molecular architectures that incorporate the imidazole scaffold . The presence of the methyl group at position 2 provides an additional site for functionalization through oxidation or radical chemistry, expanding the synthetic versatility of this compound. The relatively high thermal stability of 4,5-dibromo-2-methylimidazole (melting point 228-234°C) allows for its use in reactions that require elevated temperatures without decomposition of the starting material .

Predicted Physical Property Data

The available data provides valuable insights into the predicted physical properties of 4,5-dibromo-2-methylimidazole, which can guide its application in various research contexts. The compound's predicted collision cross-section (CCS) values for different ionic adducts offer information about its behavior in mass spectrometry-based analyses . The table below summarizes these predicted values:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 238.88139 | 145.5 |

| [M+Na]+ | 260.86333 | 140.3 |

| [M+NH4]+ | 255.90793 | 147.2 |

| [M+K]+ | 276.83727 | 147.6 |

| [M-H]- | 236.86683 | 145.1 |

| [M+Na-2H]- | 258.84878 | 146.0 |

| [M]+ | 237.87356 | 143.4 |

| [M]- | 237.87466 | 143.4 |

These CCS values provide insights into the three-dimensional structure and conformational properties of the molecule in different ionization states, which can be particularly useful for analytical method development and structural studies . The variation in CCS values between different adducts reflects changes in the molecular conformation and solvation shell that occur upon ionization and adduct formation. This data can help researchers predict how the compound might behave in various analytical techniques and molecular interactions.

Physical-Chemical Data Analysis

Thermodynamic Properties

The thermodynamic properties of 4,5-dibromo-2-methylimidazole provide crucial information for understanding its behavior in chemical reactions and physical processes. The high melting point (228-234°C) indicates strong intermolecular forces in the crystal lattice, likely involving hydrogen bonding through the N-H group and potential halogen bonding interactions involving the bromine atoms . The substantial difference between melting point and boiling point (approximately 396.6°C at 760 mmHg) suggests a wide liquid range, though the compound may decompose before reaching its theoretical boiling point . The flash point of 193.7°C indicates that the compound has low flammability under normal conditions, which is advantageous for safe handling in laboratory and industrial settings . These thermodynamic parameters influence the compound's phase behavior, solubility, and chemical reactivity under various conditions. The high thermal stability is particularly valuable for applications requiring robust compounds that maintain their structural integrity at elevated temperatures. The relatively low vapor pressure (3.86E-06 mmHg at 25°C) indicates minimal volatilization at ambient conditions, which has implications for environmental fate considerations and exposure assessments in safety evaluations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume